molecular formula C11H22Cl2N2O B1489989 8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 2098129-49-6

8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No. B1489989
CAS RN: 2098129-49-6
M. Wt: 269.21 g/mol
InChI Key: LWLFGFGRCAPCDT-UHFFFAOYSA-N
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Description

The compound “8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic core and various functional groups attached. The 8-azabicyclo[3.2.1]octane core is a common feature in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound can be complex and require careful control of conditions. The reactions often involve the formation of a bicyclic scaffold in a stereocontrolled manner .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The compound has a molecular weight of 255.18 g/mol .

Scientific Research Applications

Antipsychotic Activity

  • A study discusses a compound with a similar bicyclic structure showing potent muscarinic receptor ligand activity, with implications for antipsychotic treatment due to its selective affinity and functional dopamine receptor antagonism. This suggests potential applications in the medical treatment of schizophrenia (Bymaster et al., 1998).

Antidepressant Effects

  • Research on novel tropane analogs, which share structural motifs with the compound , demonstrates their potential as selective inhibitors of serotonin or dopamine uptake, indicating possible antidepressant effects. This underscores the compound's relevance in exploring novel treatments for depression (Hemby et al., 1997).

Metabolism Studies

  • Studies on the metabolism of gliclazide, another compound with a bicyclic azabicyclo structure, provide insights into drug biotransformation and pharmacokinetics, relevant for understanding how similar compounds might be metabolized in humans (Oida et al., 1985).

Monoacylglycerol Lipase Inhibition

  • A study on the inhibition of monoacylglycerol lipase by an azetidine-containing compound highlights its potential in modulating endocannabinoid systems. This suggests applications in treating neurologic disorders through the manipulation of cannabinoid pathways (Clapper et al., 2018).

Muscarinic Acetylcholine Receptor Imaging

  • Research involving IQNP, a muscarinic acetylcholine receptor antagonist, uses a bicyclic structure for SPET imaging. This could indicate the use of related compounds in diagnostic imaging of neurotransmitter systems (Nobuhara et al., 2001).

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is a common feature in many biologically active compounds, and research is ongoing into the synthesis and potential applications of these compounds .

properties

IUPAC Name

8-(azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.2ClH/c1-14-11-4-8-2-3-9(5-11)13(8)10-6-12-7-10;;/h8-12H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLFGFGRCAPCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C3CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
Reactant of Route 3
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride

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